Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound characterized by its intricate molecular structure and multiple functional groups. This compound is notable for containing both a pyrimidinone ring and an indole ring, which are significant in various biological activities and synthetic applications. Its molecular formula is , and it has a molecular weight of approximately .
The compound is primarily sourced from chemical suppliers specializing in research-grade materials. It is classified as a heterocyclic compound due to the presence of nitrogen in its ring structures, making it a candidate for various chemical reactions and potential pharmacological applications.
The synthesis of methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate involves several steps that typically include the formation of the pyrimidinone and indole rings followed by the introduction of the furan-2-carboxylate moiety.
Methods:
Technical details about specific reagents, temperatures, and reaction times are critical for optimizing yields and purity but are often proprietary or vary based on laboratory protocols.
The molecular structure of methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate can be represented using various notations:
InChI=1S/C22H21N3O3S/c1-12-9-13(2)11-15(10-12)25-20(26)19-18(16-7-5-6-8-17(16)23-19)24-22(25)29-14(3)21(27)28-4/h5-11,14,23H,1-4H3
This notation provides a unique identifier for the chemical structure.
Property | Value |
---|---|
Molecular Formula | C22H21N3O3S |
Molecular Weight | 407.49 g/mol |
IUPAC Name | Methyl 2-[[(3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-pyrimido[5,4-b]indol-2-thio)methyl]furan-2-carboxylate] |
Canonical SMILES | CC1=CC(=CC(=C1)N2C(=O)... |
Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is not fully elucidated in available literature but may involve interactions with biological targets such as enzymes or receptors due to its structural motifs.
Further studies are needed to clarify these mechanisms and their implications in pharmacology.
Property | Value |
---|---|
Appearance | Solid (typically crystalline) |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Melting Point | Not specified in sources |
Property | Value |
---|---|
Stability | Stable under standard laboratory conditions |
Reactivity | Reacts with strong nucleophiles |
Relevant data on solubility and stability can influence its applications in various scientific fields.
Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate has potential applications in:
The compound's diverse functional groups make it a valuable target for researchers aiming to explore novel therapeutic agents or chemical processes.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2